Talnetant (chemical name: (S)-(-)-N-(α-Ethylbenzyl)-3-hydroxy-2-phenylquinoline-4-carboxamide) is a non-peptide antagonist that selectively binds to the Neurokinin-3 receptor (NK3). [, ] Belonging to the 4-quinolinecarboxamide class of compounds, [] Talnetant exhibits high affinity for the NK3 receptor and demonstrates potent antagonistic effects. [, ] Its selectivity for NK3 surpasses its affinity for other tachykinin receptors, namely NK1 and NK2. [, , ] This selectivity makes Talnetant a valuable tool for investigating the role of NK3 in various physiological processes. [, , ] Researchers utilize Talnetant in in vitro and in vivo studies to explore the therapeutic potential of NK3 receptor antagonism in conditions such as schizophrenia, irritable bowel syndrome, and urinary incontinence. [, , , , , , ]
Talnetant exerts its biological activity by acting as a competitive antagonist at the NK3 receptor. [, , ] It binds to the orthosteric binding site of the receptor, directly competing with the endogenous ligand, Neurokinin B (NKB). [] This binding prevents NKB from activating the receptor and initiating downstream signaling cascades. [, ] Studies reveal that Talnetant exhibits a simple one-step binding mechanism with relatively fast on-and off-rates, resulting in a typical Schild plot with a slope close to unity. [] This characteristic distinguishes it from other NK3 antagonists like Osanetant, which displays an aberrant Schild plot due to differences in binding kinetics. [, ]
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4